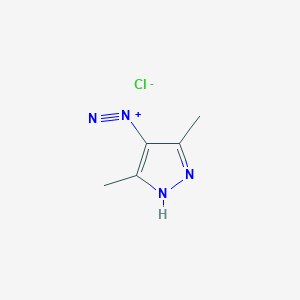
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The diazonium group is highly reactive, making this compound a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1H-pyrazole-4-amine. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid, phosphoric acid, sulfuric acid, or tetrafluoroboric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are carefully controlled to ensure the stability of the diazonium salt.
Analyse Des Réactions Chimiques
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups. Common reagents for these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenols typically yields azo dyes, while substitution with halides produces halogenated pyrazoles .
Applications De Recherche Scientifique
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicine: Research has explored its use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles such as phenols or amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride can be compared with other diazonium salts and pyrazole derivatives:
Similar Compounds: Other diazonium salts, such as 4-nitrobenzenediazonium chloride and 2,4,6-trimethylbenzenediazonium chloride, share similar reactivity but differ in their substituents and specific applications.
Propriétés
Numéro CAS |
90773-45-8 |
|---|---|
Formule moléculaire |
C5H7ClN4 |
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
3,5-dimethyl-1H-pyrazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H7N4.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3,(H,8,9);1H/q+1;/p-1 |
Clé InChI |
LCCFUTSJYWNCFN-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NN1)C)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


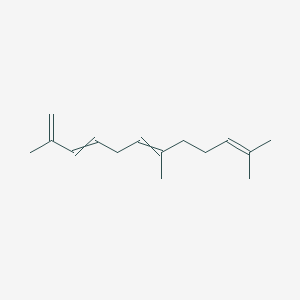
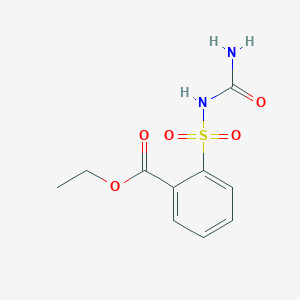
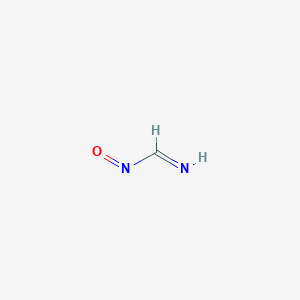
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
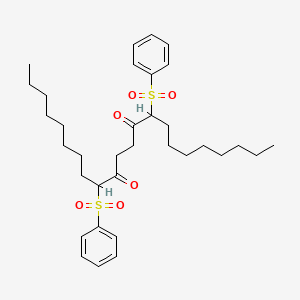

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
